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For Researchers, Scientists, and Drug Development Professionals

Introduction
AF 568 DBCO is a bright and photostable fluorescent dye belonging to the rhodamine family,

conjugated to a dibenzocyclooctyne (DBCO) group. This moiety allows for covalent labeling of

azide-modified biomolecules via copper-free click chemistry, a bioorthogonal reaction that is

highly specific and biocompatible.[1][2] These characteristics make AF 568 DBCO an excellent

probe for super-resolution microscopy (SRM) techniques such as Stochastic Optical

Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy,

enabling the visualization of cellular structures with nanoscale resolution.

These application notes provide detailed protocols for the use of AF 568 DBCO in STORM and

STED microscopy, including metabolic labeling, immunofluorescence, and live-cell imaging.

Core Properties and Quantitative Data
AF 568 DBCO exhibits photophysical properties that are well-suited for super-resolution

imaging. Its brightness and photostability allow for the acquisition of high-quality data with a

good signal-to-noise ratio. The quantitative data for AF 568 and its spectrally similar analogue,

Alexa Fluor 568, are summarized below for easy comparison.
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Property Value Notes

Excitation Maximum (λex) ~572-579 nm

Compatible with common laser

lines (e.g., 561 nm or 568 nm).

[1][2]

Emission Maximum (λem) ~598-603 nm
Emits in the orange-red region

of the spectrum.[1][2]

Molecular Weight ~953 g/mol

Storage Conditions -20°C in the dark, desiccated

Can be transported at room

temperature for up to 3 weeks.

[1] Stock solutions are typically

stored at -80°C for up to 6

months or -20°C for up to 1

month.[2]

Localization Precision

(STORM)
~23 nm

For Alexa Fluor 568,

dependent on imaging

conditions and buffer.[3]

Photon Count per Localization

(STORM)
~1700-2800

For Alexa Fluor 568,

dependent on imaging buffer

and laser power.[4]

Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular Proteins with
Azide Sugars for Live-Cell Super-Resolution Imaging
This protocol describes the metabolic incorporation of an azide-containing amino acid analog,

L-azidohomoalanine (AHA), into newly synthesized proteins, followed by labeling with AF 568
DBCO for live-cell imaging.

Materials:

Mammalian cells of interest

Complete cell culture medium
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Methionine-free cell culture medium

L-azidohomoalanine (AHA)

AF 568 DBCO

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

Phosphate-buffered saline (PBS), warm

Procedure:

Metabolic Labeling:

1. Culture cells to the desired confluency in complete medium.

2. Wash the cells once with warm PBS.

3. Replace the complete medium with pre-warmed methionine-free medium and incubate for

1 hour to deplete intracellular methionine pools.

4. Replace the medium with methionine-free medium supplemented with an optimized

concentration of AHA (typically 25-50 µM) and incubate for 4-24 hours. The optimal

concentration and incubation time should be determined empirically for each cell line and

experimental goal.

AF 568 DBCO Labeling:

1. After metabolic labeling, wash the cells twice with warm PBS.

2. Add pre-warmed live-cell imaging medium containing AF 568 DBCO at a final

concentration of 5-20 µM.

3. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[5]

4. Wash the cells three times with warm live-cell imaging medium to remove unbound dye.

Imaging:
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1. The cells are now ready for live-cell STORM or STED imaging. Proceed to the respective

imaging protocols.

Metabolic Labeling AF 568 DBCO Labeling Super-Resolution Imaging

Culture Cells Methionine Depletion
1 hr

AHA Incubation
4-24 hrs

Wash Cells (PBS) Incubate with AF 568 DBCO
30-60 min

Wash to Remove Unbound Dye Live-Cell STORM or STED

Click to download full resolution via product page

Live-cell labeling workflow.

Protocol 2: Immunofluorescence Staining with AF 568
DBCO-Conjugated Antibodies for Fixed-Cell Super-
Resolution Imaging
This protocol outlines the use of a secondary antibody conjugated to AF 568 DBCO for

immunofluorescence labeling of fixed cells. This requires an azide-modified primary antibody.

Materials:

Cells grown on #1.5 glass coverslips

PBS

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 5% BSA in PBS)

Azide-modified primary antibody

AF 568 DBCO-conjugated secondary antibody
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Mounting medium suitable for STORM or STED

Procedure:

Cell Fixation and Permeabilization:

1. Wash cells twice with PBS.

2. Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

3. Wash cells three times with PBS.

4. Permeabilize cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

5. Wash cells three times with PBS.

Immunolabeling:

1. Block non-specific binding by incubating in blocking buffer for 1 hour at room temperature.

2. Incubate with the azide-modified primary antibody diluted in blocking buffer for 1-2 hours

at room temperature or overnight at 4°C.

3. Wash cells three times with PBS.

4. Incubate with the AF 568 DBCO-conjugated secondary antibody diluted in blocking buffer

for 1 hour at room temperature, protected from light.

5. Wash cells three times with PBS.

Sample Mounting:

1. Mount the coverslip onto a microscope slide using a mounting medium optimized for the

chosen super-resolution technique (see STORM and STED imaging protocols).
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Cell Preparation Immunolabeling Final Steps

Fixation Permeabilization Blocking Primary Antibody (Azide-modified) Secondary Antibody (AF 568 DBCO) Washing Mounting
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Immunofluorescence workflow.

Protocol 3: (d)STORM Imaging
This protocol is for direct STORM (dSTORM) imaging of fixed cells labeled with AF 568 DBCO.

Materials:

Labeled sample from Protocol 2

STORM imaging buffer (see below)

Super-resolution microscope equipped for STORM

STORM Imaging Buffer Preparation (MEA-based):[6]

Buffer A: 10 mM Tris-HCl (pH 8.0) + 50 mM NaCl

Buffer B: 50 mM Tris-HCl (pH 8.0) + 10 mM NaCl + 10% (w/v) glucose

GLOX solution: 14 mg glucose oxidase + 50 µL catalase (17 mg/mL) in 200 µL Buffer A.

1 M MEA solution: 77 mg cysteamine (MEA) in 1 mL of 0.25 N HCl.

Final Imaging Buffer (prepare fresh): To 620 µL of Buffer B, add 7 µL of GLOX solution and

70 µL of 1 M MEA solution.

Imaging Procedure:

Microscope Setup:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b12363973?utm_src=pdf-body-img
https://www.benchchem.com/product/b12363973?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5663316/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Mount the sample on the STORM microscope.

2. Locate the region of interest using a low laser power.

Image Acquisition:

1. Replace the PBS or mounting medium with freshly prepared STORM imaging buffer.

2. Illuminate the sample with a high laser power (e.g., 1-2 kW/cm²) using a 561 nm or 568

nm laser to induce photoswitching of the AF 568 fluorophores into a dark state.

3. Acquire a time-series of images (typically 10,000-50,000 frames) with a camera exposure

time of 10-30 ms.

4. A low-power 405 nm laser can be used to facilitate the return of fluorophores from the dark

state to the emissive state.

Data Analysis:

1. Process the acquired image series with a localization software (e.g., ThunderSTORM,

rapidSTORM) to identify and localize the single-molecule blinking events.

2. Reconstruct the final super-resolved image from the localization data.

Protocol 4: STED Imaging
This protocol provides general guidelines for STED imaging of fixed cells labeled with AF 568
DBCO.

Materials:

Labeled sample from Protocol 2

STED-compatible mounting medium (e.g., ProLong Gold, Abberior Mount Solid)

Super-resolution microscope equipped for STED

Imaging Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b12363973?utm_src=pdf-body
https://www.benchchem.com/product/b12363973?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Mounting:

1. Mount the coverslip with the labeled cells in a STED-compatible mounting medium. Allow

the medium to cure according to the manufacturer's instructions.

Microscope Setup:

1. Mount the sample on the STED microscope.

2. Use an excitation laser of ~568 nm and a STED depletion laser of ~775 nm.

3. Align the excitation and STED laser beams.

Image Acquisition:

1. Locate the region of interest using the confocal mode of the microscope.

2. Switch to STED mode and adjust the STED laser power to achieve the desired resolution.

Higher STED power generally leads to better resolution but can also increase

photobleaching.

3. Optimize the pixel size, scan speed, and averaging to obtain a high-quality super-resolved

image.

4. For live-cell STED imaging, it is crucial to minimize the light dose to reduce phototoxicity.

Use lower laser powers and faster scan speeds.[7]

Application Example: Visualizing Membrane Protein
Organization
AF 568 DBCO, in conjunction with metabolic labeling and super-resolution microscopy, is a

powerful tool to study the organization of proteins on the plasma membrane. For instance, by

metabolically labeling all newly synthesized proteins with an azide-containing amino acid and

subsequently reacting them with AF 568 DBCO, one can visualize the distribution of the entire

proteome on the cell surface.[8] This allows for the investigation of protein clustering,

organization in membrane domains, and changes in response to cellular signaling events.
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Visualizing membrane proteins.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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